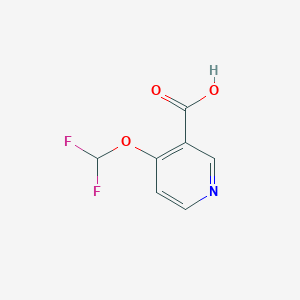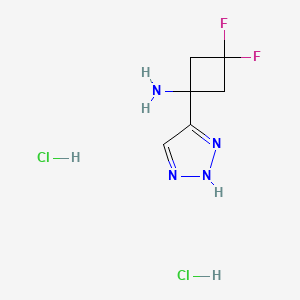
3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;dihydrochloride” is a chemical compound with the molecular formula C6H10Cl2F2N4 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;dihydrochloride” can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 247.073 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;dihydrochloride” can be analyzed using various techniques. The compound has a molecular weight of 247.07 g/mol .Scientific Research Applications
Triazenes and Dihydroazolo[1,5-a]pyrimidines Synthesis
Research has demonstrated the creation of triazenes and dihydroazolo[1,5-a]pyrimidines through specific synthetic processes. Spirocyclic 1,3-dipolar cycloadducts of azides to heterocyclic ketene N,N-acetals open their dihydro-1,2,3-triazole ring in the presence of weak Bronsted acids to afford novel 1,3-substituted triazenes, which form colorless, crystallized tetrafluoroborates and hexafluorophosphates. This ring-opening is reversed in alkaline solutions, showing the potential for creating a variety of structurally novel compounds for further research applications (Quast, Ach, & Regnat, 2005). Similarly, cyclisation of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxo-propionates with various amines results in the formation of polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines, indicating a method for introducing fluoroalkyl groups into cyclic compounds (Goryaeva et al., 2009).
Catalysis and Synthesis
Iridium-catalyzed methods have been developed for highly regioselective azide-ynamide cycloaddition, providing access to 5-amido fully substituted 1,2,3-triazoles under mild, air, aqueous, and bioorthogonal conditions. This method emphasizes the efficient use of catalysts in organic synthesis, showcasing the potential to create complex molecules under environmentally friendly conditions (Song & Zheng, 2017).
Fluorination Techniques
Research on the geminal difluorination of methylenecyclopropanes (MCPs) for synthesizing gem-difluorocyclobutanes highlights the importance of fluorine in medicinal chemistry. Using commercially available fluorine sources, this protocol exhibits a Wagner-Meerwein rearrangement with mild conditions and good functional group tolerance, providing valuable building blocks for the synthesis of biologically active molecules (Lin et al., 2021).
properties
IUPAC Name |
3,3-difluoro-1-(2H-triazol-4-yl)cyclobutan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N4.2ClH/c7-6(8)2-5(9,3-6)4-1-10-12-11-4;;/h1H,2-3,9H2,(H,10,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBOFPRGGADZHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C2=NNN=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Dimethyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-sulfonamide](/img/structure/B2667477.png)
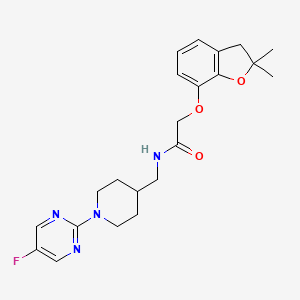
![(Z)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2667481.png)
![tert-butyl N-{[(4-fluorophenyl)carbamoyl]methyl}carbamate](/img/structure/B2667482.png)
![(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-prop-2-enylprop-2-enamide](/img/structure/B2667484.png)
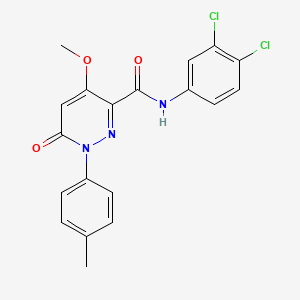
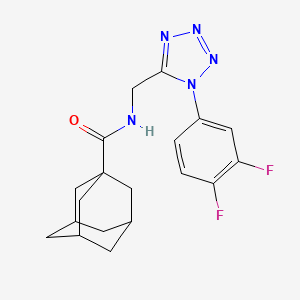
![Tert-butyl [2-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]carbamate](/img/structure/B2667489.png)
![N-(4-fluorophenyl)-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2667490.png)
![5-((2-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2667493.png)
![(S)-Dihydropyrrolo[1,2-C]oxazole-3,6(1H,5H)-dione](/img/structure/B2667494.png)
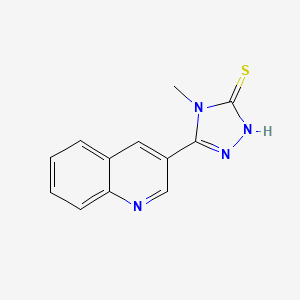
![N-(5-chloro-2-methylphenyl)-2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2667497.png)
